5-Bromonaphthalene-1-carbothioamide
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Overview
Description
5-Bromonaphthalene-1-carbothioamide is an organic compound with the molecular formula C11H8BrNS It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and a carbothioamide group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromonaphthalene-1-carbothioamide typically involves the reaction of 5-bromonaphthalene-1-carboxylic acid with thiosemicarbazide. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbothioamide group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromonaphthalene-1-carbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfonamides.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Bromonaphthalene-1-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromonaphthalene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromonaphthalene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
5-Bromonaphthalene-1-sulfonamide: Contains a sulfonamide group, offering different reactivity and biological activity.
5-Bromonaphthalene-1-thioamide: Similar to carbothioamide but with a thioamide group.
Uniqueness
5-Bromonaphthalene-1-carbothioamide is unique due to the presence of both a bromine atom and a carbothioamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry and biological research .
Properties
Molecular Formula |
C11H8BrNS |
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Molecular Weight |
266.16 g/mol |
IUPAC Name |
5-bromonaphthalene-1-carbothioamide |
InChI |
InChI=1S/C11H8BrNS/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
DRYTYFWICGHVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=S)N |
Origin of Product |
United States |
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